

Boc-L-beta-homoarginine(tos) molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-beta-homoarginine(tos)*

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An In-depth Technical Guide to **Boc-L-beta-homoarginine(tos)**

This guide provides a comprehensive overview of the molecular structure, properties, and application of N β -Boc-N ω -tosyl-L- β -homoarginine, a key building block in peptide synthesis and drug development.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties and provides a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Properties of **Boc-L-beta-homoarginine(tos)**

Boc-L-beta-homoarginine(tos) is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidinium group is protected by a tosyl (Tos) group.[2] This dual protection scheme makes it a valuable reagent for the stepwise synthesis of peptides, preventing unwanted side reactions during the coupling process.[3] The Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), while the tosyl group requires a much stronger acid, such as hydrogen fluoride (HF), for removal, ensuring orthogonal protection during synthesis.[4][5]

Data Presentation

The quantitative and qualitative data for **Boc-L-beta-homoarginine(tos)** are summarized in the table below for easy reference.

Property	Value	Citations
Chemical Name	N β -Boc-N ω -tosyl-L- β -homoarginine	[1][6][7]
Synonyms	Boc-beta-HArg(Tos)-OH, Boc- β -Homoarg(Tos)-OH	[6][7][8]
CAS Number	136271-81-3	[1][4][8][9]
Molecular Formula	C ₁₉ H ₃₀ N ₄ O ₆ S	[1][4][8][10]
Molecular Weight	442.53 g/mol	[4][6][9][10]
Appearance	White to off-white powder; light yellow crystalline form	[1][4][7]
Purity	$\geq 98.0\%$ (TLC), $\geq 99\%$	[1][4][7]
Storage Temperature	0-8 °C	[1]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone, etc.	[11]
Primary Application	Solid-Phase Peptide Synthesis (SPPS), Drug Development	[1][2][7]

Experimental Protocols

The primary application of **Boc-L-beta-homoarginine(tos)** is as a building block in Boc solid-phase peptide synthesis (SPPS).[2] The following is a detailed, generalized protocol for one cycle of amino acid addition using this methodology.

Materials and Reagents:

- Resin (e.g., Merrifield, MBHA, or PAM resin) pre-loaded with the C-terminal amino acid.[10]
- **Boc-L-beta-homoarginine(tos)**
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA) or Triethylamine (TEA)
- Coupling agents (e.g., HBTU/HOBt or DCC)
- Dimethylformamide (DMF)
- Isopropanol (IPA)

Protocol for One Coupling Cycle:

- Resin Swelling:
 - Place the peptide-resin in a suitable reaction vessel.
 - Add DCM to swell the resin for 30-60 minutes with gentle agitation.[\[8\]](#)
 - Drain the solvent.[\[8\]](#)
- N α -Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin.[\[10\]](#)
 - Perform a pre-wash by agitating for 5 minutes, then drain.[\[10\]](#)
 - Add fresh 50% TFA/DCM and agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[\[8\]](#)
 - Drain the TFA solution.
 - Wash the peptide-resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid.[\[10\]](#)
- Neutralization:
 - To neutralize the resulting N-terminal trifluoroacetate salt, wash the resin with a 10% solution of DIEA or TEA in DCM.[\[4\]](#)[\[10\]](#)

- Agitate for 1-2 minutes and drain.[8]
- Repeat the neutralization step to ensure the N-terminus is a free amine.[8]
- Wash the resin with DCM and/or DMF to remove excess base.[8]
- Amino Acid Coupling:
 - Dissolve 2-4 equivalents of **Boc-L-beta-homoarginine(tos)** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.[8]
 - Add this activation solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIEA to initiate the coupling reaction and agitate at room temperature for the required duration (typically 1-2 hours).[8]
 - Monitor the reaction for completeness (e.g., using a ninhydrin test).
 - Once the coupling is complete, drain the reaction solution.
 - Wash the peptide-resin with DMF and DCM to remove unreacted reagents and byproducts.[1]

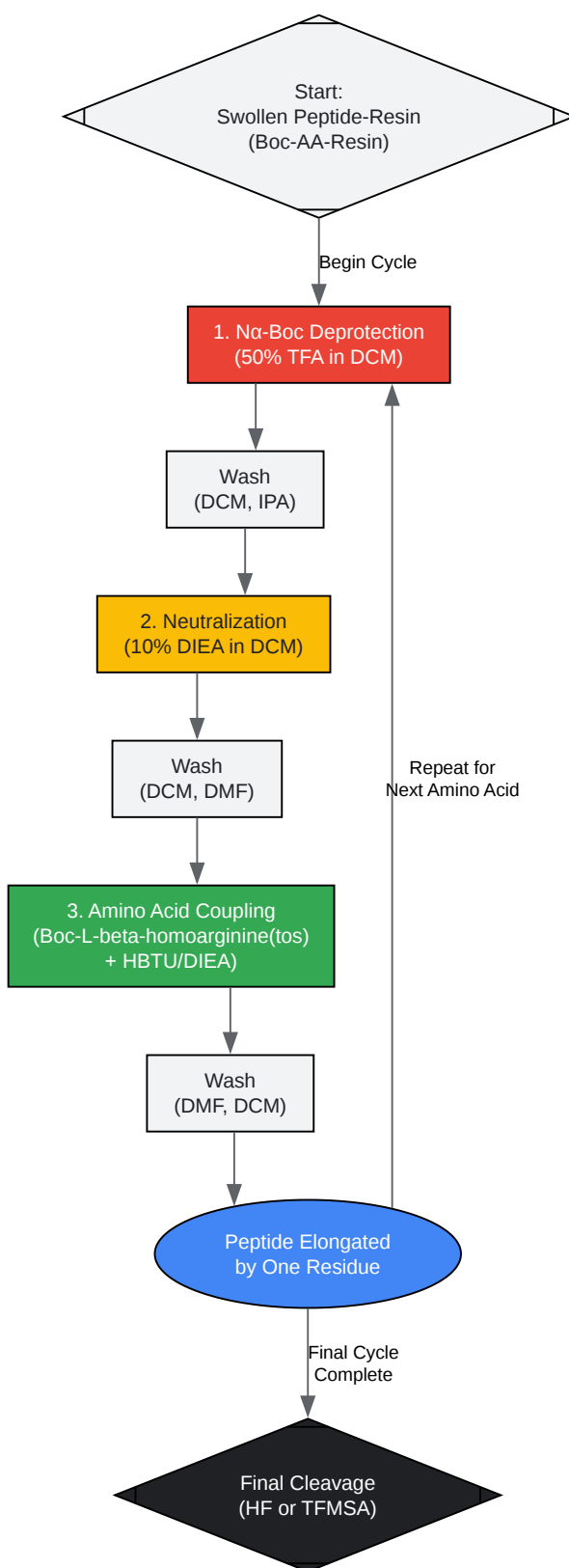
This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is fully assembled.

- Final Cleavage and Deprotection:
 - After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tosyl group on the beta-homoarginine) are removed.
 - This typically requires treatment with a very strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][10]
 - Scavengers like anisole or thiocresol are added to the cleavage cocktail to prevent side reactions.[10]

- The crude peptide is then precipitated with cold diethyl ether, purified (e.g., by HPLC), and lyophilized.[8]

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.



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Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

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- To cite this document: BenchChem. [Boc-L-beta-homoarginine(tos) molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558361#boc-l-beta-homoarginine-tos-molecular-structure-and-weight\]](https://www.benchchem.com/product/b558361#boc-l-beta-homoarginine-tos-molecular-structure-and-weight)

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